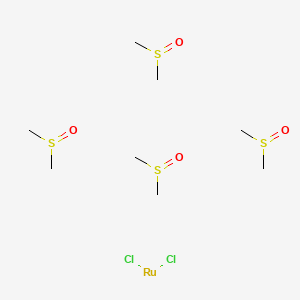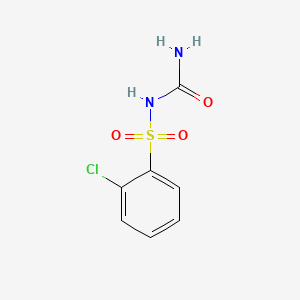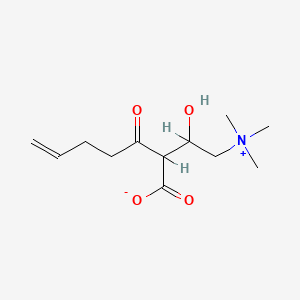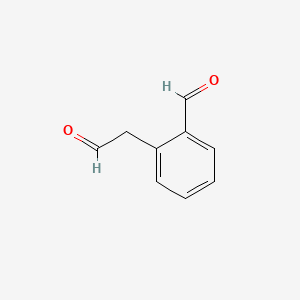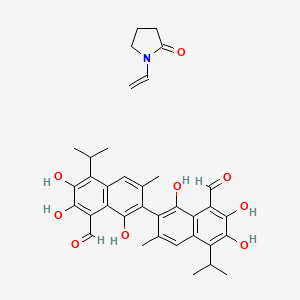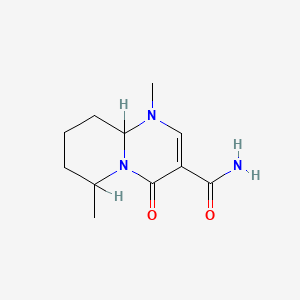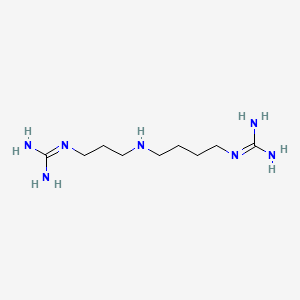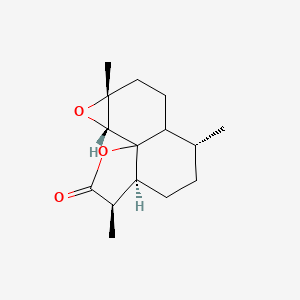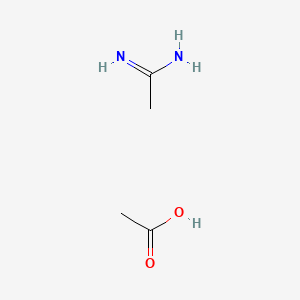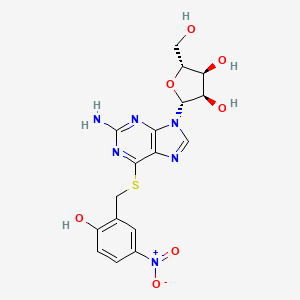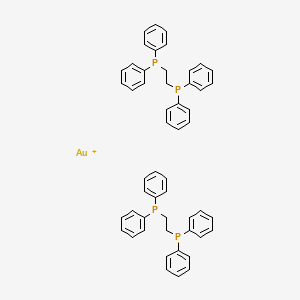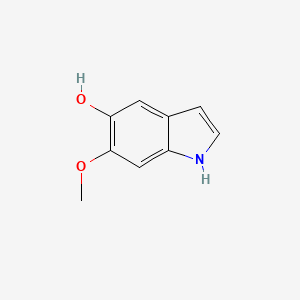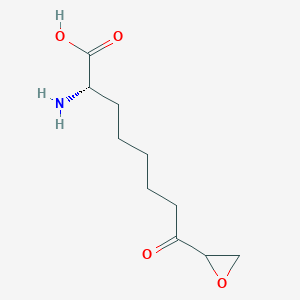
2-Amino-9,10-epoxy-8-oxodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9,10-epoxy-8-oxodecanoic acid is an organic compound that features both an amino group and an oxirane (epoxide) ring. This compound is of interest due to its unique structure, which combines an amino acid backbone with an epoxide functional group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9,10-epoxy-8-oxodecanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable amino acid precursor.
Epoxidation: The introduction of the oxirane ring can be achieved through epoxidation reactions. Common reagents for epoxidation include peracids such as m-chloroperbenzoic acid (m-CPBA).
Oxidation: The oxidation of the precursor to introduce the oxo group can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9,10-epoxy-8-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA for epoxidation, KMnO4 for oxidation.
Reduction: NaBH4 for reducing the oxo group.
Substitution: Various nucleophiles can be used for substitution reactions at the amino group.
Major Products Formed
Oxidation: Formation of diols from the opening of the oxirane ring.
Reduction: Formation of alcohols from the reduction of the oxo group.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
2-Amino-9,10-epoxy-8-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-9,10-epoxy-8-oxodecanoic acid involves its interaction with various molecular targets:
Epoxide Ring: The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Amino Group: The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors.
Pathways: The compound may be involved in metabolic pathways where it undergoes enzymatic transformations.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-8-oxooctanoic acid: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
(2S)-2-amino-8-(hydroxy)-8-oxooctanoic acid:
Uniqueness
Epoxide Functional Group: The presence of the oxirane ring in 2-Amino-9,10-epoxy-8-oxodecanoic acid makes it unique compared to similar compounds, providing distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO4/c11-7(10(13)14)4-2-1-3-5-8(12)9-6-15-9/h7,9H,1-6,11H2,(H,13,14)/t7-,9?/m0/s1 |
InChI Key |
PFDHVDFPTKSEKN-JAVCKPHESA-N |
SMILES |
C1C(O1)C(=O)CCCCCC(C(=O)O)N |
Isomeric SMILES |
C1C(O1)C(=O)CCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(O1)C(=O)CCCCCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



